Broad-Spectrum CYP2 Epoxygenase Inhibition vs. Narrow-Spectrum MS-PPOH
PPOH inhibits a wide panel of CYP2 epoxygenases, whereas its metabolically stable congener MS-PPOH displays a restricted inhibitory profile. In recombinant enzyme assays, PPOH inhibited five known epoxygenases (CYP2B1, 2B6, 2C6, 2C9, 2C11) with IC50 values ranging from 23 to 161 μM [1]. In contrast, MS-PPOH potently inhibited only two isoforms (CYP2C9 and CYP2C11, IC50 = 11–16 μM) and showed considerably lower activity (IC50 > 90 μM) on CYP2B1, 2B6, and 2C19 [2].
| Evidence Dimension | CYP2 epoxygenase inhibitory breadth (number of isoforms with IC50 < 200 μM) |
|---|---|
| Target Compound Data | 5 isoforms (CYP2B1, 2B6, 2C6, 2C9, 2C11), IC50 range 23–161 μM |
| Comparator Or Baseline | MS-PPOH: 2 isoforms (CYP2C9, CYP2C11) with IC50 11–16 μM; all others >90 μM |
| Quantified Difference | PPOH inhibits 3 additional epoxygenase isoforms at comparable potency |
| Conditions | Recombinant human and rat CYP450 enzymes; arachidonic acid epoxidation assay |
Why This Matters
Researchers investigating the collective contribution of CYP2 epoxygenases to a physiological phenotype require PPOH's broader coverage; MS-PPOH's narrow selectivity may fail to suppress epoxygenase activity from CYP2B isoforms, leading to incomplete pathway inhibition.
- [1] VanAlstine MA, et al. Effects of acetylenic epoxygenase inhibitors on recombinant cytochrome p450s. Drug Metab Dispos. 2011 Jul;39(7):1221-6. PMID: 21460231. View Source
- [2] VanAlstine MA, et al. 2011 (MS-PPOH data). View Source
